Silacyclobutane, 1,1-dimethyl-
Overview
Description
“Silacyclobutane, 1,1-dimethyl-” is a compound with the formula C5H12Si . It is also known as “Cyclotrimethylenedimethylsilane” and "1,1-Dimethylsilacyclobutane" .
Synthesis Analysis
Silacyclobutanes (SCBs), including 1,1-dimethyl-1-silacyclobutane, have received considerable attention in synthetic chemistry . The silicon–carbon bond can be activated, followed by ring-opening and ring expansion processes, to produce important organosilicon compounds . For instance, 1,1-dimethyl-3-methylenesilacyclobutane was synthesized by sequential anionic block polymerization of styrene .Molecular Structure Analysis
The molecular structure of 1,1-dimethyl-1-silacyclobutane can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Silacyclobutanes, including 1,1-dimethyl-1-silacyclobutane, have been the subject of numerous studies due to their interesting reactivity . The silicon–carbon bond can be activated, leading to ring-opening and ring-expansion processes that produce important organosilicon compounds .Physical And Chemical Properties Analysis
1,1-Dimethyl-1-silacyclobutane has a molecular weight of 100.2343 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Deposition of Silicon-Carbide Thin Films 1,1-Dimethyl-1-silacyclobutane has been used as a precursor for depositing silicon carbide (SiC) thin films through low-pressure chemical vapor deposition (LPCVD). These thin films exhibit different properties based on the temperature of deposition, varying from polycrystalline to amorphous structures, and have applications in semiconductor technology (Chiu & Lee, 1992).
Anionic Polymerization and Crystallization The compound has been utilized in anionic polymerization to produce high molecular weight poly(1,1-dimethyl silabutane). This polymer demonstrates crystalline properties, suggesting potential applications in materials science (Kawahara et al., 2004).
Cycloaddition Reactions Catalyzed by Palladium Complexes In the presence of palladium complexes, 1,1-dimethyl-1-silacyclobutane undergoes smooth reactions with acetylenes to produce various silacyclohexene derivatives, indicating its utility in organic synthesis (Sakurai & Imai, 1975).
Gas-Phase Thermal Decomposition Studies The thermal decomposition of 1,1-dimethyl-1-silacyclobutane has been explored, providing insights into the reaction mechanisms and the formation of intermediates like silicon-carbon double bonds, relevant to chemical kinetics and reaction engineering (Flowers & Gusel'nikov, 1968).
Hot-Wire Chemical Vapor Deposition Process The compound's role in the hot-wire chemical vapor deposition process has been investigated, particularly in the formation of secondary gas-phase reaction products like tetramethylsilane and trimethylsilane. This study is significant for understanding chemical vapor deposition processes in materials science (Tong & Shi, 2011).
Thermochemical Studies Thermochemical analysis of 1,1-dimethyl-1-silacyclobutane has led to the determination of the heat of formation and ionization potential of 1,1-dimethyl-1-silaethylene, contributing to the fundamental understanding of organosilicon compounds (Gusel'nikov & Nametkin, 1979).
Infrared and Raman Spectroscopy Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted on 1,1-dimethyl-1-silacyclobutane, providing valuable information about its molecular structure and vibrational modes, useful in molecular chemistry (Durig et al., 1979).
Pyrolysis and Infrared Absorption Studies Studies on the pyrolysis of 1,1-dimethyl-1-silacyclobutane and its absorption in argon matrices have contributed to the understanding of its thermal stability and decomposition products, relevant in thermochemical processes (Gusel'nikov et al., 1980).
Future Directions
The future directions of research on 1,1-dimethyl-1-silacyclobutane and other silacyclobutanes are likely to continue focusing on their interesting reactivity, particularly the activation of the silicon–carbon bond and the resulting ring-opening and ring-expansion processes . This could lead to the synthesis of new and important organosilicon compounds .
properties
IUPAC Name |
1,1-dimethylsiletane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQFFTNDQFUNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28430-61-7 | |
Record name | Silacyclobutane, 1,1-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28430-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062309 | |
Record name | Silacyclobutane, 1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silacyclobutane, 1,1-dimethyl- | |
CAS RN |
2295-12-7 | |
Record name | 1,1-Dimethylsilacyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2295-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silacyclobutane, 1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silacyclobutane, 1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silacyclobutane, 1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylsilacyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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